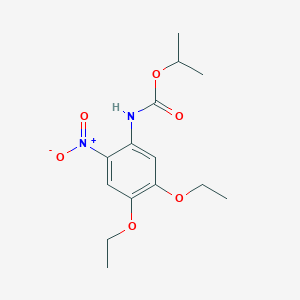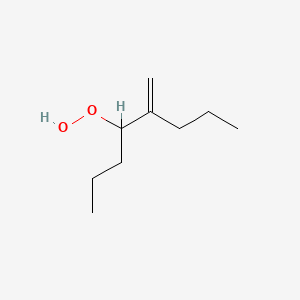
5-Methylideneoctane-4-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylideneoctane-4-peroxol is an organic compound characterized by the presence of a peroxol group It is a derivative of octane, with a methylidene group at the fifth position and a peroxol group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylideneoctane-4-peroxol typically involves the reaction of octane derivatives with peroxides under controlled conditions. One common method is the hydroperoxidation of 5-methylideneoctane using hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The peroxol group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
5-Methylideneoctane-4-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methylideneoctane-4-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress and modulate cellular pathways. The compound’s effects are mediated through the activation or inhibition of specific molecular targets, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
- 5-Methylideneoctane-4-hydroperoxide
- 5-Methylideneoctane-4-oxide
- 5-Methylideneoctane-4-alcohol
Comparison: 5-Methylideneoctane-4-peroxol is unique due to its peroxol group, which imparts distinct chemical reactivity compared to similar compounds. The presence of the peroxol group allows it to participate in specific oxidation and reduction reactions that are not possible with other derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring oxidative or reductive transformations.
Eigenschaften
CAS-Nummer |
142921-13-9 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4-hydroperoxy-5-methylideneoctane |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)9(11-10)7-5-2/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
KKMFCOURVQDGKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=C)CCC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
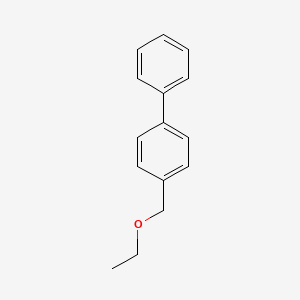
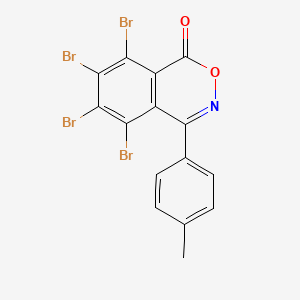
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

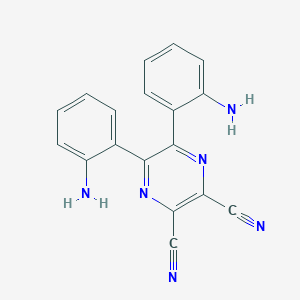
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
